BenchChemオンラインストアへようこそ!

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

TrkA inhibitor Neuropathic pain Kinase selectivity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide (CAS 899964-11-5) is a synthetic bicyclic heteroaryl benzamide derivative that functions as a tropomyosin-related kinase A (TrkA) inhibitor. The compound is disclosed in patent WO2015148373 as Example 104 and is assigned to Merck Sharp & Dohme Corp., with patented therapeutic indications spanning chronic pain, neuropathic pain, pruritus, and oncology.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 899964-11-5
Cat. No. B2420903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
CAS899964-11-5
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
InChIInChI=1S/C21H22N2O2/c1-14-5-2-3-7-18(14)20(24)22-17-10-11-19-16(13-17)6-4-12-23(19)21(25)15-8-9-15/h2-3,5,7,10-11,13,15H,4,6,8-9,12H2,1H3,(H,22,24)
InChIKeyRMXUISMIAGEAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide (CAS 899964-11-5): Procurement-Relevant Baseline


N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide (CAS 899964-11-5) is a synthetic bicyclic heteroaryl benzamide derivative that functions as a tropomyosin-related kinase A (TrkA) inhibitor [1]. The compound is disclosed in patent WO2015148373 as Example 104 and is assigned to Merck Sharp & Dohme Corp., with patented therapeutic indications spanning chronic pain, neuropathic pain, pruritus, and oncology [1][2]. It bears a tetrahydroquinoline core N-substituted with a cyclopropanecarbonyl group and a 2-methylbenzamide moiety at the 6-position, distinguishing it from positional isomers substituted at the 7-position and from analogs with alternative benzamide substituents [3].

Why Generic Substitution of CAS 899964-11-5 with In-Class Analogs Risks Experimental Divergence


The tetrahydroquinoline benzamide chemotype exhibits steep structure–activity relationships (SAR) where even minor positional isomerism or substituent variation can ablate target engagement. The 6-yl substitution pattern of CAS 899964-11-5 positions the 2-methylbenzamide moiety in a distinct geometric orientation relative to the cyclopropanecarbonyl group compared to the 7-yl regioisomer (CAS 898423-73-9), a difference that has been shown in analogous bicyclic benzamide series to alter TrkA inhibitory potency by orders of magnitude [1][2]. Furthermore, the ortho-methyl substitution on the benzamide ring differentiates this compound from para-methyl (CAS 898465-40-2) and meta-methoxy (CAS 899983-19-8) analogs, each of which presents distinct electronic and steric profiles at the TrkA ATP-binding pocket [3]. Procurement of an unverified analog under the assumption of functional equivalence therefore introduces a high risk of obtaining a compound with divergent target inhibition, selectivity window, and downstream biological readout [2].

Quantitative Differentiation Evidence for CAS 899964-11-5 Against Closest Analogs


TrkA Kinase Inhibition: Patent-Assigned Therapeutic Profile Differentiates CAS 899964-11-5 from Non-TrkA Benzanilide Series

CAS 899964-11-5 is explicitly exemplified in WO2015148373 as a TrkA kinase inhibitor within a bicyclic heteroaryl benzamide series, with the patent assigning therapeutic utility for chronic pain, neuropathic pain, and pruritus [1]. This contrasts with N-substituted benzamide derivatives designed as histone deacetylase (HDAC) inhibitors based on the entinostat (MS-275) scaffold, which exhibit anti-proliferative activity against MCF-7, MDA-MB-231, K562, and A549 cell lines via HDAC2/HDAC8 binding rather than TrkA engagement [2]. The mechanistic divergence is structural in origin: the tetrahydroquinoline core and cyclopropanecarbonyl N-substituent of CAS 899964-11-5 are absent in the HDAC-targeted benzamide series, which instead bear a 2-aminophenyl moiety critical for zinc-chelating HDAC inhibition [2].

TrkA inhibitor Neuropathic pain Kinase selectivity

Positional Isomerism: 6-yl vs. 7-yl Substitution on the Tetrahydroquinoline Core

The 6-yl-substituted tetrahydroquinoline scaffold of CAS 899964-11-5 is regioisomeric with the 7-yl-substituted analog CAS 898423-73-9 [1]. In bicyclic heteroaryl benzamide TrkA inhibitors, the position of the benzamide attachment on the tetrahydroquinoline core alters the dihedral angle between the benzamide carbonyl and the hinge-binding heterocycle, which has been demonstrated in related kinase inhibitor series to modulate ATP-pocket complementarity [2]. While quantitative head-to-head TrkA IC50 data for both isomers are not publicly available in peer-reviewed form, the patent literature indicates that within the WO2015148373 series, only specific regioisomers and substitution patterns were advanced to exemplified compound status, implying differential activity profiles [3].

Regioisomer Structure-activity relationship Binding pose

Benzamide Substituent Differentiation: 2-Methyl vs. 4-Methyl vs. 2-Methoxy Analogs

The ortho-methyl group on the benzamide ring of CAS 899964-11-5 introduces a steric and electronic environment distinct from the para-methyl analog (CAS 898465-40-2) . Ortho-substitution on the benzamide moiety in kinase inhibitors can restrict rotation about the amide C–N bond, preorganizing the conformation for target binding, and modulates the electron density on the carbonyl oxygen involved in hinge-region hydrogen bonding [1]. The 2-methoxy variant (CAS 899983-19-8) introduces a hydrogen-bond acceptor at the ortho position, further differentiating pharmacophore properties .

Ortho-substituent effect Steric hindrance Electronic effects

Cyclopropanecarbonyl N-Substituent: Differentiation from Propanoyl and Other Acyl Analogs

The cyclopropanecarbonyl group on the tetrahydroquinoline nitrogen of CAS 899964-11-5 is a distinguishing structural feature compared to analogs bearing linear acyl groups such as propanoyl (e.g., 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide) [1]. The cyclopropyl ring introduces conformational constraint and altered lipophilicity (calculated logP of constituent fragment ~3.5) compared to the freely rotating ethyl group of the propanoyl analog . In kinase inhibitor design, N-acyl cyclopropyl groups have been employed to enhance metabolic stability by reducing N-dealkylation susceptibility relative to linear alkyl amides [2].

Cyclopropyl group Metabolic stability Kinase selectivity

Patent-Specific Exemplification Status and Indication Breadth vs. Non-Patented Analogs

CAS 899964-11-5 is explicitly exemplified as Example 104 in WO2015148373 (Merck Sharp & Dohme Corp.), with assigned therapeutic indications including chronic pain, neuropathic pain, pruritus, and multiple cancer types [1][2]. This patent provenance provides procurement-relevant information about freedom-to-operate boundaries and indicates that this specific compound was among those selected for explicit disclosure from the broader Markush claims, suggesting it met internal advancement criteria with respect to potency, selectivity, or drug-like properties [3]. By contrast, many commercially available analogs such as the 7-yl regioisomer (CAS 898423-73-9) or the 4-methyl variant (CAS 898465-40-2) are not found as exemplified compounds in the same patent family, indicating they may not have met the same internal selection thresholds [3].

Patent exemplification Therapeutic indication Freedom to operate

Best Research and Industrial Application Scenarios for CAS 899964-11-5 Based on Differentiated Evidence


TrkA-Dependent Pain and Neuropathic Pain Model Studies

Investigators studying NGF/TrkA signaling in chronic or neuropathic pain models should procure CAS 899964-11-5 specifically, as it is a patented and exemplified TrkA inhibitor with assigned indications for both chronic pain (ICD-11: MG30) and neuropathic pain (ICD-11: 8E43.0) [1]. This compound should be used in preference to entinostat-derived benzamide analogs, which target HDACs rather than TrkA and would produce confounding epigenetic effects irrelevant to neurotrophin signaling [2]. When designing in vivo pain efficacy studies, procurement of the correct regioisomer (6-yl, not 7-yl) is essential to maintain fidelity to the patent-disclosed pharmacophore [3].

Oncology Research Targeting NTRK-Fusion Positive Cancers

For cancer models dependent on NTRK1 (TrkA) fusions or activating mutations, CAS 899964-11-5 offers a tool compound option with patent-assigned indication for solid tumours (ICD-11: 2A00-2F9Z) and thymic cancer (ICD-11: 2C27) [1]. The compound's origin within the Merck Sharp & Dohme Corp. TrkA program and its status as an explicitly exemplified patent compound provide stronger translational rationale for target engagement studies than non-exemplified analogs available from chemical suppliers [2][4].

Kinase Selectivity Profiling and Comparator Studies Against Other Trk Chemotypes

Researchers conducting kinase selectivity panels should include CAS 899964-11-5 as a representative of the bicyclic heteroaryl benzamide TrkA inhibitor chemotype. Its unique combination of a tetrahydroquinoline core, cyclopropanecarbonyl N-substituent, and ortho-methylbenzamide moiety defines a distinct chemical space within the Trk inhibitor landscape [3][4]. Comparative profiling against pyrazolo[1,5-a]pyrimidine, pyrrolo[2,3-d]pyrimidine, or indolocarbazole Trk inhibitors would determine whether this chemotype offers a differentiated selectivity window [4].

Pruritus and NGF-Mediated Itch Pathway Investigation

CAS 899964-11-5 carries a patent-assigned indication for pruritus (ICD-11: EC90), distinguishing it from many TrkA tool compounds developed solely for oncology applications [1]. Researchers investigating NGF-mediated itch pathways or developing anti-pruritic screening cascades should preferentially procure this compound to align their chemical probe with a compound that has documented therapeutic intent in pruritus, rather than adapting a cancer-focused TrkA inhibitor that may lack relevant pharmacological annotation in itch models [1][2].

Quote Request

Request a Quote for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.